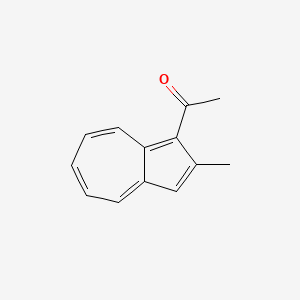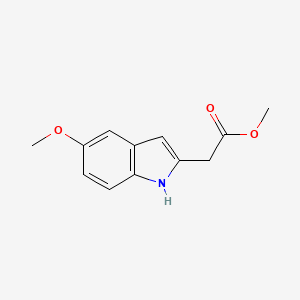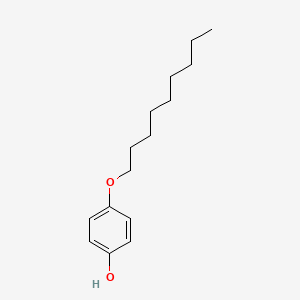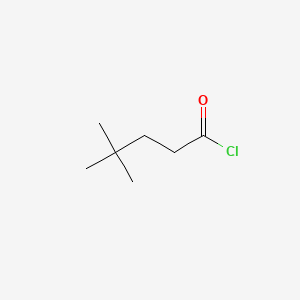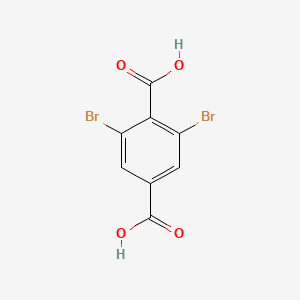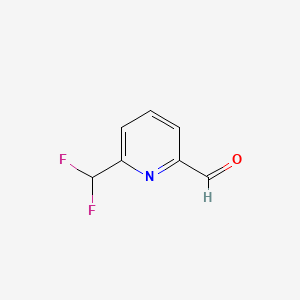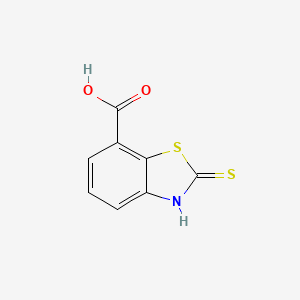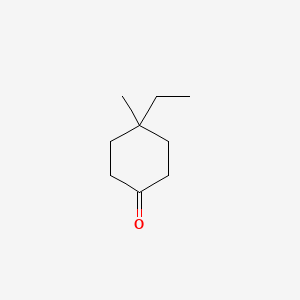
4-(1-甲基乙烯基)哌啶
描述
4-(1-Methylethylidene)piperidine is a compound with the molecular weight of 125.21 . It is also known by the synonym 4-(propan-2-ylidene)piperidine . It is used in the attempted preparation of 7-substituted 1-azabicyclo[2.2.1]-heptanes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 4-(1-Methylethylidene)piperidine is 1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The storage temperature for 4-(1-Methylethylidene)piperidine is between 2 and 8 degrees Celsius . Its density is predicted to be 0.867±0.06 g/cm3 .科学研究应用
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is a significant area of research. These compounds are present in over twenty classes of pharmaceuticals, including alkaloids .
Development of Anticancer Agents
Piperidine derivatives have shown potential in the treatment of various cancers. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing promise in cancer therapy .
Pharmacological Applications
The pharmacological properties of piperidine derivatives extend to anticancer activities. Piperidine acts as a potential clinical agent against cancers such as breast, prostate, colon, lung, and ovarian cancer, either alone or in combination with other drugs. It regulates several crucial signaling pathways essential for the establishment of cancers .
Inhibition of Cell Proliferation
Specific piperidine compounds have been found to inhibit the proliferation of certain cancer cell lines. For example, treatment with 2-amino-4-(1-piperidine) pyridine prohibited the proliferation of HT29 and DLD-1 cells, arresting the cell cycle in the G1/G0 phase .
Designing Drugs with Piperidine Moiety
Piperidine is a six-membered heterocycle that is an important synthetic block for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry, aiding in the creation of new pharmaceuticals .
Biological Activity and Multicomponent Reactions
Piperidine derivatives are involved in multicomponent reactions that lead to biologically active compounds. These reactions are key in the discovery and biological evaluation of potential drugs containing the piperidine moiety, contributing to the advancement of medicinal chemistry .
作用机制
Target of Action
4-(1-Methylethylidene)piperidine, a derivative of piperidine, has been found to have potential anticancer properties . It has been observed to act against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of this compound are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The compound interacts with its targets, leading to the inhibition of cell migration and helping in cell cycle arrest to inhibit the survivability of cancer cells . This interaction results in changes at the cellular level, disrupting the normal functioning of cancer cells and potentially leading to their death .
Biochemical Pathways
The affected biochemical pathways include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . These pathways are crucial for the growth and survival of cancer cells. By interacting with these pathways, 4-(1-Methylethylidene)piperidine disrupts the normal functioning of cancer cells, leading to their death .
Result of Action
The result of the action of 4-(1-Methylethylidene)piperidine is the potential inhibition of cancer cell growth and survival. By interacting with crucial signaling pathways, the compound disrupts the normal functioning of cancer cells, leading to their death . This can potentially lead to a decrease in the size of tumors and may contribute to the overall treatment of various types of cancers .
安全和危害
未来方向
Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
4-propan-2-ylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVUMHANHOENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595803 | |
| Record name | 4-(Propan-2-ylidene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854904-29-3 | |
| Record name | 4-(Propan-2-ylidene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



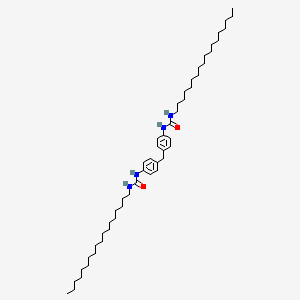
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)


